Azoxymethane
Overview
Description
Synthesis Analysis
Azoxymethane can be formed through simple chemical oxidation of methylamine, either in aqueous solution or methanol, highlighting its potential for generation under specific conditions and its significance as a carcinogen in rodents. The identification of azoxymethane during these processes has been confirmed using methods like high-pressure liquid chromatography and gas chromatography-mass spectrometry, emphasizing the chemical pathways leading to its formation (Fiala, 1980).
Molecular Structure Analysis
The molecular mechanism of azoxy bond formation, crucial in azoxymethane's structure, involves enzymatic and non-enzymatic coupling cascade reactions. This process starts with the oxidation of amine to its nitroso analogue, facilitated by nonheme diiron N-oxygenase AzoC, and progresses through mutual conversion between nitroso group and hydroxylamine, culminating in azoxy bond formation. This mechanism elucidates the biochemical pathways underlying azoxymethane's structure and its implications for high energy density materials (Guo et al., 2019).
Chemical Reactions and Properties
Azoxymethane interacts significantly with intestinal stem cells, reducing crypt epithelial mitosis through a cyclooxygenase-1 (COX-1) dependent mechanism. This interaction demonstrates AOM's ability to induce a prosurvival response in intestinal crypt stem cells, implicating COX-1 in its action mechanism and suggesting potential therapeutic targets for colon cancer (Riehl et al., 2006).
Physical Properties Analysis
The study on azoxymethane's physical properties is less directly documented in available literature, but its physical behavior can be inferred from its synthesis, stability under various conditions, and its interaction with biological tissues. The photolysis of azoxymethane, leading to products like nitrogen, nitrous oxide, methane, and ethane, provides insights into its reactivity and decomposition under light exposure, suggesting aspects of its physical properties (Gowenlock, 1964).
Chemical Properties Analysis
The metabolic transformation of azoxymethane into methylazoxymethanol and further to various products highlights its chemical properties and the role of cytochrome P450IIE1 in its metabolism. These metabolic pathways shed light on AOM's biotransformation and its interactions with biological systems, providing a foundation for understanding its carcinogenic potential and mechanisms of action (Sohn et al., 1991).
Scientific Research Applications
Azoxymethane in Colorectal Cancer Research
Azoxymethane (AOM) is extensively used in the study of colorectal cancer, especially in rodents. It has been instrumental in investigating the pathology and genetics of colorectal cancer. Bissahoyo et al. (2005) emphasized the need for standardized AOM treatment to reduce experimental variation and allow better comparisons across studies. They demonstrated significant strain-dependent effects of AOM in different mouse strains, highlighting the importance of genetic factors in AOM-induced tumorigenesis (Bissahoyo et al., 2005).
AOM in Understanding Tumor Initiation and Progression
Nambiar et al. (2003) evaluated differential susceptibility to AOM in various inbred mice strains. They found notable strain-dependent differences in tumor development, providing insights into the genetic factors influencing tumor initiation and progression (Nambiar et al., 2003).
AOM-Induced Tumors in Large Animal Models
Wargovich et al. (1991) attempted to develop a large animal model of human colon cancer using AOM in Hanford-Moore miniature pigs. They observed marked hepatic sensitivity to AOM in these animals, with no colon tumors observed, indicating species-specific responses to AOM (Wargovich et al., 1991).
Role of AOM in Experimental Colon Carcinogenesis
Perše and Cerar (2010) discussed the DMH/AOM rat model in experimental colon carcinogenesis. This model shares many morphological and molecular similarities with human sporadic colorectal cancer, making it useful for investigating various factors in colon cancer development (Perše & Cerar, 2010).
AOM in Studying Oxidative Stress and Carcinogenesis
Padmanabhan et al. (2016) highlighted AOM as a potent carcinogenic agent inducing oxidative stress in rats. They underscored the role of oxidative stress mediated by hyperhomocysteinemia in AOM-induced carcinogenesis (Padmanabhan et al., 2016).
AOM as a Tool for Cancer Research and Therapeutic Evaluation
Gennaro et al. (1973) used AOM in a research model to assess the susceptibility of small bowel and colonic mucosa to intestinal carcinogens. Their findings indicated that colon mucosa is susceptible to AOM regardless of its location in the intestinal tract (Gennaro et al., 1973).
AOM in Genetic and Microbial Research
Zhong et al. (2021) studied the contribution of host genetics and gut microbiome to AOM-induced acute toxicity in mice. They found that both genetics and specific microbial members play a critical role in AOM-induced acute toxicity, providing a framework for analyzing environmental toxicants' health effects (Zhong et al., 2021).
Safety And Hazards
properties
IUPAC Name |
methyl-methylimino-oxidoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAKHGXRMXWHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=[N+](C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020124, DTXSID70860350 | |
Record name | Azoxymethane | |
Source | EPA DSSTox | |
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Record name | (Methyl-ONN-azoxy)methane | |
Source | EPA DSSTox | |
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Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azoxymethane is a clear oily liquid. (NTP, 1992) | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
208 °F at 760 mmHg (NTP, 1992) | |
Record name | AZOXYMETHANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
Record name | AZOXYMETHANE | |
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Density |
0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float | |
Record name | AZOXYMETHANE | |
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Product Name |
Azoxymethane | |
CAS RN |
25843-45-2, 54168-20-6 | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Azoxymethane | |
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Record name | (E)-Methylazoxymethane | |
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Record name | AZOXYMETHANE | |
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Record name | Azoxymethane | |
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Record name | Azoxymethane | |
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Record name | AZOXYMETHANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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